molecular formula C18H22N2O5 B1432104 4-(7,9-Dioxo-hexahydro-pyrazolo (1,2-d) (1,4,5) oxadiazepine-8-yl)-3,5-diethyl benzoic acid CAS No. 881376-42-7

4-(7,9-Dioxo-hexahydro-pyrazolo (1,2-d) (1,4,5) oxadiazepine-8-yl)-3,5-diethyl benzoic acid

Cat. No. B1432104
CAS RN: 881376-42-7
M. Wt: 346.4 g/mol
InChI Key: PZURTZWDEUDQOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(7,9-Dioxo-hexahydro-pyrazolo (1,2-d) (1,4,5) oxadiazepine-8-yl)-3,5-diethyl benzoic acid is a useful research compound. Its molecular formula is C18H22N2O5 and its molecular weight is 346.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(7,9-Dioxo-hexahydro-pyrazolo (1,2-d) (1,4,5) oxadiazepine-8-yl)-3,5-diethyl benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(7,9-Dioxo-hexahydro-pyrazolo (1,2-d) (1,4,5) oxadiazepine-8-yl)-3,5-diethyl benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photochemical Transformations

  • Phototransformations of Oxadiazepinones: Studies on oxadiazepinones, a class related to the compound , have shown that their phototransformations can lead to a variety of chemical products, depending on the conditions of irradiation and solvents used (Lohray & George, 1961).

Synthesis of Heterocycles

  • Synthesis of Novel Heterocycles: Research has been conducted on creating new heterocyclic ring systems containing elements similar to those in the specified compound, leading to potential applications in various chemical syntheses (Svetlik & Liptaj, 2002).

Structural Studies and Synthesis

  • Crystal Structure Analysis: Studies on oxadiazepine derivatives have been conducted to analyze their crystal structures, contributing to a better understanding of their chemical properties (Zhou, Shen, & Liu, 2011).

Anticancer Agent Synthesis

  • Anticancer Agents: There has been research on synthesizing new compounds from benzoxadiazepine derivatives, showing promise as anticancer agents (Abu‐Hashem & Aly, 2017).

Improved Synthesis Methods

  • Improved Synthesis Techniques: Research has focused on developing improved methods for preparing derivatives of benzoxazepine, which could streamline the production of related compounds (Latif, 2000).

GABAA/Benzodiazepine Receptor Study

  • Receptor Binding Studies: Studies on similar oxadiazole compounds have been conducted to understand their binding to the GABAA/benzodiazepine receptor, which can be crucial for developing new pharmaceuticals (Tenbrink, Im, Sethy, Tang, & Carter, 1994).

COX-2 Inhibitors Development

properties

IUPAC Name

4-(7,9-dioxo-1,2,4,5-tetrahydropyrazolo[1,2-d][1,4,5]oxadiazepin-8-yl)-3,5-diethylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O5/c1-3-11-9-13(18(23)24)10-12(4-2)14(11)15-16(21)19-5-7-25-8-6-20(19)17(15)22/h9-10,15H,3-8H2,1-2H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZURTZWDEUDQOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC(=C1C2C(=O)N3CCOCCN3C2=O)CC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50920507
Record name 4-(7,9-Dioxohexahydro-7H-pyrazolo[1,2-d][1,4,5]oxadiazepin-8-yl)-3,5-diethylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50920507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(7,9-Dioxo-hexahydro-pyrazolo (1,2-d) (1,4,5) oxadiazepine-8-yl)-3,5-diethyl benzoic acid

CAS RN

881376-42-7
Record name 4-(7,9-Dioxo-hexahydro-pyrazolo (1,2-d) (1,4,5) oxadiazepine-8-yl)-3,5-diethyl benzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0881376427
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(7,9-Dioxohexahydro-7H-pyrazolo[1,2-d][1,4,5]oxadiazepin-8-yl)-3,5-diethylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50920507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(7,9-DIOXO-HEXAHYDRO-PYRAZOLO (1,2-D) (1,4,5) OXADIAZEPINE-8-YL)-3,5-DIETHYL BENZOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MQO982LZ25
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(7,9-Dioxo-hexahydro-pyrazolo (1,2-d) (1,4,5) oxadiazepine-8-yl)-3,5-diethyl benzoic acid
Reactant of Route 2
4-(7,9-Dioxo-hexahydro-pyrazolo (1,2-d) (1,4,5) oxadiazepine-8-yl)-3,5-diethyl benzoic acid
Reactant of Route 3
Reactant of Route 3
4-(7,9-Dioxo-hexahydro-pyrazolo (1,2-d) (1,4,5) oxadiazepine-8-yl)-3,5-diethyl benzoic acid
Reactant of Route 4
4-(7,9-Dioxo-hexahydro-pyrazolo (1,2-d) (1,4,5) oxadiazepine-8-yl)-3,5-diethyl benzoic acid
Reactant of Route 5
4-(7,9-Dioxo-hexahydro-pyrazolo (1,2-d) (1,4,5) oxadiazepine-8-yl)-3,5-diethyl benzoic acid
Reactant of Route 6
4-(7,9-Dioxo-hexahydro-pyrazolo (1,2-d) (1,4,5) oxadiazepine-8-yl)-3,5-diethyl benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.